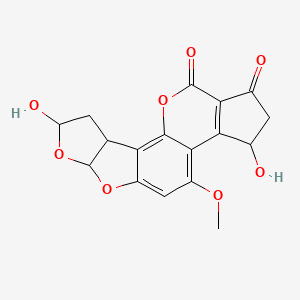
Aflatoxin Q2a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Applications De Recherche Scientifique
Chemical Properties and Detection
Chemical Structure and Properties
Aflatoxin Q2a is a derivative of aflatoxin B1, characterized by its unique molecular structure which influences its biological activity. The compound has a molecular formula of C17H12O7 and exhibits fluorescence under ultraviolet light, similar to other aflatoxins. Understanding its chemical properties is crucial for developing detection methods.
Detection Techniques
A variety of analytical methods have been developed for detecting aflatoxins, including this compound:
- Chromatography : High-performance liquid chromatography (HPLC) is commonly used for quantifying aflatoxins in food samples.
- Enzyme-linked Immunosorbent Assay (ELISA) : This method provides a sensitive approach for detecting specific aflatoxins in complex matrices.
- Molecular Techniques : Recent advancements include PCR-based methods that can identify genes involved in aflatoxin biosynthesis, aiding in the detection of aflatoxin-producing strains.
Health Implications
Toxicity and Carcinogenicity
Aflatoxins are known to be potent carcinogens. This compound, like its relatives, can cause DNA damage through intercalation and alkylation mechanisms. Chronic exposure to aflatoxins has been linked to an increased risk of liver cancer, particularly in populations consuming contaminated agricultural products. Research indicates that this compound may contribute to similar health risks as other more studied aflatoxins, necessitating further investigation into its effects on human health.
Agricultural Applications
Impact on Crop Safety
Aflatoxin contamination poses a significant threat to agricultural products such as peanuts, maize, and wheat. The presence of this compound in these crops can lead to economic losses due to reduced marketability and safety concerns:
- Economic Impact : The direct economic consequences of aflatoxin contamination include loss in crop value and trade restrictions due to safety regulations.
- Management Strategies : Various strategies are employed to manage aflatoxin levels in crops, including the use of biocontrol agents that inhibit the growth of Aspergillus species responsible for toxin production.
Case Study 1: Detection in Agricultural Products
A study conducted on maize samples from various regions revealed detectable levels of this compound alongside other aflatoxins. The results highlighted the need for improved monitoring systems to ensure food safety. The study utilized HPLC for quantification and emphasized the importance of regular testing in preventing health risks associated with aflatoxin exposure.
Case Study 2: Biocontrol Agents
Research has shown that certain strains of bacteria and fungi can serve as biocontrol agents against Aspergillus species. For instance, Pseudomonas fluorescens demonstrated a significant reduction in aflatoxin production when applied to contaminated crops. This approach not only helps mitigate contamination but also promotes sustainable agricultural practices.
Propriétés
Numéro CAS |
89989-32-2 |
|---|---|
Formule moléculaire |
C17H14O8 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |
Clé InChI |
KBYQSILWZURMPY-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
SMILES canonique |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
Synonymes |
aflatoxin Q2a AFQ2a |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















